![molecular formula C19H20FN5OS B2356150 (3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone CAS No. 1240293-55-3](/img/structure/B2356150.png)
(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone
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Overview
Description
(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H20FN5OS and its molecular weight is 385.46. The purity is usually 95%.
The exact mass of the compound (3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. This compound, with its unique structure, may exhibit antibacterial, antifungal, and antiviral effects. Researchers investigate its potential as a novel antimicrobial agent, especially against drug-resistant pathogens .
Anti-Inflammatory Properties
The compound’s structure suggests potential anti-inflammatory activity. By modulating inflammatory pathways, it could be useful in managing inflammatory diseases, such as arthritis or autoimmune conditions .
Anticancer Potential
Thiazole derivatives have shown promise as antitumor and cytotoxic agents. This compound might interfere with cancer cell growth, making it a candidate for further investigation in oncology research .
Neuroprotective Effects
Given its structural features, this compound could play a role in neuroprotection. Researchers explore its ability to safeguard neurons from damage caused by oxidative stress or neurodegenerative conditions .
Antihypertensive Activity
Thiazoles have been associated with antihypertensive effects. Investigating whether this compound affects blood pressure regulation could provide valuable insights for cardiovascular research .
Antiretroviral Potential
Considering its resemblance to known antiretroviral drugs, researchers might explore its efficacy against HIV or other retroviruses .
Mechanism of Action
Mode of Action
The compound contains a thiazole ring, which is known to be present in many biologically active compounds . Thiazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be diverse, given the wide range of biological activities associated with thiazole derivatives . .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could influence its bioavailability and distribution within the body.
Result of Action
Given the wide range of biological activities associated with thiazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazol-3-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5OS/c1-12-18(27-13(2)21-12)16-11-17(23-22-16)19(26)25-9-7-24(8-10-25)15-5-3-14(20)4-6-15/h3-6,11H,7-10H2,1-2H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPNDOCSLDZHGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CC(=NN2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone |
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